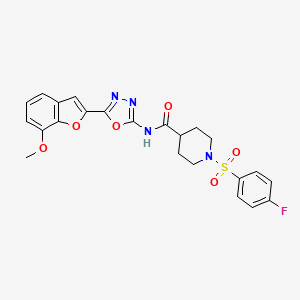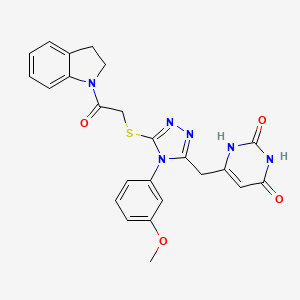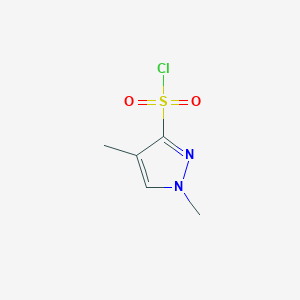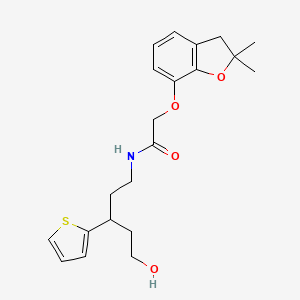
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a photoactivatable amino acid that can be used to study protein structure and dynamics.
Aplicaciones Científicas De Investigación
Pharmacological and Behavioral Profile of Novel Compounds
Role in Binge Eating : A study by Piccoli et al. (2012) discussed the role of orexin receptors in compulsive food consumption and binge eating. It explored the effects of various antagonists, including GSK1059865, a compound structurally related to N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Selective 5-HT2A Receptor Inverse Agonist : A study by Vanover et al. (2006) investigated ACP-103, a compound related to the chemical . It acts as a 5-HT2A receptor inverse agonist, suggesting potential applications in treating disorders related to this receptor.
Metabolism of Related Compounds : The metabolism of LY654322, a growth hormone secretagogue structurally similar to N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, was studied by Borel et al. (2011). This research provides insights into the metabolic pathways and potential biological effects of related compounds.
Synthesis of Di- and Mono-Oxalamides : Mamedov et al. (2016) presented a novel method for synthesizing oxalamides, which are structurally related to the compound . This could have implications for the synthesis and potential applications of N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Orexin-1 Receptor Antagonists : Research by Bonaventure et al. (2015) on orexin-1 receptor antagonists, like GSK-1059865, suggests potential applications in treating disorders associated with stress or hyperarousal states.
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVRBNTOKJIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)
![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)




![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)